Cyclopropanecarboximidic acid, methyl ester, hydrochloride
Overview
Description
Cyclopropanecarboximidic acid, methyl ester, hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical and pharmaceutical studies. This compound is used in a variety of scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboximidic acid, methyl ester, hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a hydrochloric acid catalyst. This esterification process results in the formation of the methyl ester, which is then converted to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboximidic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the ester into the corresponding carboxylic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Hydrolysis: Cyclopropanecarboxylic acid and methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboximidic acid, methyl ester, hydrochloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a building block for drug development.
Industrial Research: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclopropanecarboximidic acid, methyl ester, hydrochloride involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropanecarboxylic Acid: The parent compound, which lacks the ester and hydrochloride groups.
Cyclopropanecarboxamide: Similar structure but with an amide group instead of an ester.
Cyclopropanecarboxylate Esters: Various esters derived from cyclopropanecarboxylic acid.
Uniqueness: Cyclopropanecarboximidic acid, methyl ester, hydrochloride is unique due to its combination of a cyclopropane ring and an ester group, which imparts specific reactivity and properties not found in its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl cyclopropanecarboximidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-7-5(6)4-2-3-4;/h4,6H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNUXLDJJFAEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1CC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552691 | |
Record name | Methyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77570-14-0 | |
Record name | Methyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl cyclopropanecarboximidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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